molecular formula C21H16N4O4S B2615809 N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-91-5

N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2615809
CAS No.: 941967-91-5
M. Wt: 420.44
InChI Key: HNSRXSDJVOTLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound featuring a 6-methoxy-substituted benzo[d]thiazole core linked to a 3-nitrobenzamide moiety and an N-pyridin-2-ylmethyl group. This structure combines aromatic heterocycles (benzothiazole and pyridine) with nitro and methoxy substituents, which are known to influence both physicochemical properties and biological activity.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-17-8-9-18-19(12-17)30-21(23-18)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSRXSDJVOTLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group at the 6-position. The nitro group is then introduced via nitration, and the pyridinylmethyl group is attached through a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage under mild conditions to avoid decomposition of the sensitive nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzothiazole ring and the pyridinylmethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring and pyridinylmethyl group contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs include:

  • N-(Benzo[d]thiazol-2-yl)benzamide derivatives (): These lack the 6-methoxy, 3-nitro, and pyridin-2-ylmethyl groups. For example, N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) has a melting point of 202–212°C and distinct NMR shifts (δ 7.35–8.25 ppm for aromatic protons) . In contrast, the methoxy and nitro groups in the target compound would likely reduce polarity and alter solubility compared to chloro substituents.
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) (): Features a 6-amino group instead of 6-methoxy.
  • TOZ series compounds (): These include 4-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-3-nitrobenzamide (TOZ7), which shares the 3-nitrobenzamide and methoxy-benzothiazole motifs but adds a morpholine ring and fluorine substituent. TOZ7’s higher molecular weight (due to morpholine) and fluorination may enhance metabolic stability compared to the pyridine-containing target compound .

Table 1: Physicochemical Properties of Selected Analogs

Compound Substituents (Benzothiazole/Benzamide) Melting Point (°C) Key Functional Groups
Target Compound 6-OCH₃, 3-NO₂, N-(pyridin-2-ylmethyl) Not reported Methoxy, nitro, pyridine
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) None (parent structure) 190–198 Amide
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-NH₂ Not reported Amino, amide
TOZ7 () 4-OCH₃, 7-morpholine, 3-NO₂, 4-F Not reported Methoxy, morpholine, nitro, F
Pharmacological and Functional Comparisons
  • ZAC Receptor Antagonism: N-(Thiazol-2-yl)-benzamide analogs (–9) demonstrate selective antagonism of the Zinc-Activated Channel (ZAC). Substituents on the thiazole ring (e.g., nitro, methoxy) modulate activity. For instance, 5-nitro and 5-methoxy substitutions enhance ZAC antagonism, suggesting that the target compound’s 3-nitro group may similarly influence binding kinetics .
  • Corrosion Inhibition: N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) () acts as a corrosion inhibitor due to its electron-donating amino group. The target compound’s methoxy group (electron-donating) and nitro group (electron-withdrawing) may create a balanced electron distribution, but its pyridine moiety could reduce adsorption efficiency compared to ABTB .
  • Imaging Agents : Fluorinated analogs like TOZ7 () are designed for PET imaging. The target compound lacks fluorination but contains a nitro group, which could be exploited for radiolabeling or as a spectroscopic probe .

Table 2: Functional Activities of Key Analogs

Compound Primary Activity Key Structural Determinants
Target Compound Potential ZAC antagonism 3-NO₂ (allosteric modulation), pyridine (steric effects)
N-(Thiazol-2-yl)-benzamide analogs () ZAC antagonism Thiazole ring, nitro/methoxy substituents
ABTB () Corrosion inhibition 6-NH₂ (electron donation)
TOZ7 () Imaging agent 4-F, 3-NO₂ (radiolabeling potential)

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This compound features a complex structure that includes benzo[d]thiazole and pyridine moieties, which are known to enhance biological activity through various mechanisms.

  • Molecular Formula : C21H16N4O4S
  • Molecular Weight : 420.4 g/mol
  • CAS Number : 941967-91-5

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in critical cellular processes, potentially affecting pathways related to tumor growth and inflammation. The presence of the methoxy and nitro groups may enhance its reactivity and selectivity towards these targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, some derivatives have displayed IC50 values in the nanomolar range against colorectal and breast cancer cell lines.
  • Antimicrobial Effects : The compound's structural features suggest potential antibacterial properties, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound Name IC50 (µM) Activity Type Notes
This compoundTBDAnticancerPotential enzyme inhibitor
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-methyl)carboxamide0.8AnticancerEnhanced reactivity due to chlorine
N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-4-methyl)carboxamide0.5AnticancerNitro group increases activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-methyl)carboxamide1.5AntimicrobialMethyl substitution affects lipophilicity

Case Studies

  • Anticancer Studies : A study reported that derivatives of benzo[d]thiazole showed significant cytotoxicity against HCT116 and MDA-MB-468 cell lines, with IC50 values ranging from 80 nM to 200 nM . This suggests that the incorporation of methoxy and nitro groups may enhance the anticancer properties of related compounds.
  • Antibacterial Activity : Research has demonstrated that certain methoxy-substituted benzimidazole derivatives exhibit selective antibacterial activity against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM . This indicates that similar structural modifications could lead to enhanced antibacterial efficacy for this compound.

Q & A

Q. What are the standard synthetic routes for preparing N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide?

A common approach involves coupling substituted benzothiazole precursors with activated acyl derivatives. For example:

  • Step 1: React 6-methoxybenzo[d]thiazol-2-amine with 3-nitrobenzoyl chloride in pyridine to form the intermediate amide .
  • Step 2: Introduce the pyridin-2-ylmethyl group via alkylation using a bromomethylpyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Q. How is the compound characterized structurally?

Key techniques include:

  • 1H/13C NMR: Assign signals based on substituent effects. For example, the methoxy group (δ ~3.8–4.0 ppm) and nitro group (meta-substituted aromatic protons at δ ~8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇N₄O₄S: 421.0965; observed: 421.0968) .
  • Melting Point: Typically 140–160°C, consistent with crystalline amide derivatives .

Q. What solvent systems are effective for purification?

  • Recrystallization: Use ethanol/water or ethyl acetate/hexane mixtures to optimize crystal growth .
  • Chromatography: Employ silica gel with gradients of ethyl acetate (10–50%) in hexane for intermediates .

Advanced Research Questions

Q. How do substituents influence the compound’s electronic properties and reactivity?

  • Nitro Group: Strong electron-withdrawing effect increases electrophilicity at the benzamide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in hydrolysis studies) .
  • Methoxy Group: Electron-donating resonance effects stabilize the benzothiazole ring, as seen in redshifted UV-Vis absorption (λmax ~320 nm) compared to non-methoxy analogs .
  • Pyridinylmethyl Group: Facilitates π-π stacking in crystal packing, confirmed by X-ray diffraction showing intermolecular distances of ~3.5 Å .

Q. How can data contradictions in NMR spectra be resolved?

  • Case Study: Overlapping aromatic signals may arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C to observe coalescence and decoalescence of split peaks .
  • 2D Techniques: HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing pyridinylmethyl protons from benzothiazole signals) .

Q. What strategies optimize yield in Rh-catalyzed C–H functionalization?

  • Catalyst System: Use [RhCp*Cl₂]₂ (2.5 mol%) with AgSbF₆ (10 mol%) in DCE at 80°C for amidation .
  • Directing Group: The benzothiazole nitrogen acts as an endogenous directing group, enabling regioselective C–H activation at the ortho position .
  • Substrate Scope: Electron-deficient aryl groups (e.g., nitro) improve reaction efficiency (~75% yield vs. ~50% for electron-rich analogs) .

Q. How can intermolecular interactions affect crystallization and stability?

  • Hydrogen Bonding: The amide N–H forms centrosymmetric dimers (N–H···O=C, ~2.8 Å) in the crystal lattice, stabilizing the solid state .
  • π-Stacking: Pyridinyl and benzothiazole rings stack with offset geometries (dihedral angle ~15°), reducing steric strain .
  • Non-Classical Interactions: C–H···O/F bonds (e.g., between methoxy and nitro groups) further stabilize packing .

Q. How is biological activity evaluated in vitro?

  • Target Assays: Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization (IC50 determination) .
  • Cell-Based Studies: Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, with IC50 values compared to controls like doxorubicin .
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2), prioritizing compounds with ΔG < −8 kcal/mol .

Q. What computational methods predict metabolic stability?

  • ADMET Prediction: Use SwissADME to calculate lipophilicity (LogP ~2.5), metabolic sites (e.g., nitro reduction), and CYP450 interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability with serum albumin (RMSD < 2.0 Å indicates stable complexes) .

Q. How are structure-activity relationships (SAR) analyzed for analogs?

  • Modular Modifications: Replace the nitro group with cyano (-CN) or trifluoromethyl (-CF₃) to compare electronic effects on activity .
  • Bioisosteres: Substitute pyridinylmethyl with morpholinylethyl to assess steric tolerance in target binding pockets .
  • Data Correlation: Plot IC50 against Hammett σ constants (ρ ~1.2 for nitro derivatives) to quantify electronic contributions .

Q. Tables for Key Data

Property Value/Observation Reference
Melting Point142–146°C
HRMS (ESI+)421.0968 [M+H]+ (calc. 421.0965)
LogP (Predicted)2.4 (SwissADME)
Crystal Packing DistanceN–H···O=C: 2.82 Å
UV-Vis λmax (MeOH)318 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.